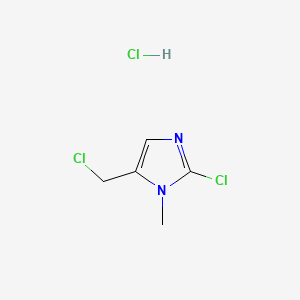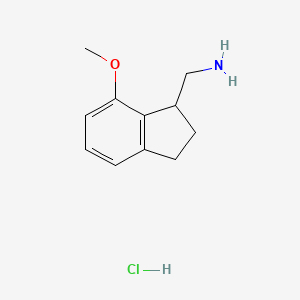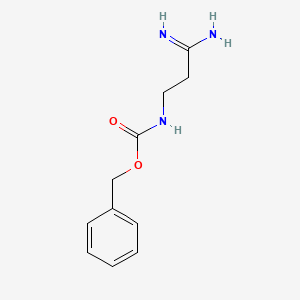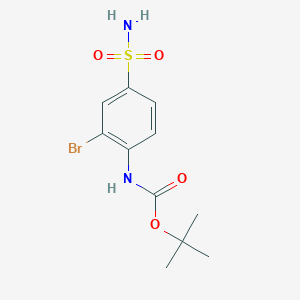![molecular formula C11H16Cl3FN2 B15300673 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is a versatile chemical compound extensively used in scientific research due to its diverse applications. This compound exhibits remarkable properties that enable its utilization in various fields, including pharmaceuticals, organic synthesis, and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The reaction conditions typically include the use of aqueous HCl for quenching and sodium hydrogen carbonate for washing .
Analyse Chemischer Reaktionen
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is extensively used in scientific research due to its diverse applications. Some of its applications include:
Wirkmechanismus
The mechanism of action of 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride can be compared with other similar compounds, such as:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound is a halogenated pyridine derivative used as a fluorinated building block.
Indole Derivatives: These compounds exhibit anti-inflammatory and analgesic activities.
Pinacol Boronic Esters: These compounds are used in catalytic protodeboronation reactions.
The uniqueness of this compound lies in its specific chemical structure and properties, which enable its diverse applications in various fields.
Eigenschaften
Molekularformel |
C11H16Cl3FN2 |
|---|---|
Molekulargewicht |
301.6 g/mol |
IUPAC-Name |
3-chloro-5-fluoro-4-(piperidin-2-ylmethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C11H14ClFN2.2ClH/c12-10-6-14-7-11(13)9(10)5-8-3-1-2-4-15-8;;/h6-8,15H,1-5H2;2*1H |
InChI-Schlüssel |
DOTNUXDLNSZYAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)CC2=C(C=NC=C2F)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione](/img/structure/B15300614.png)
![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)


![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)



![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)

